Cas no 1784652-75-0 (1-(2-bromo-4,5-dimethoxyphenyl)cyclopropane-1-carbaldehyde)

1-(2-Bromo-4,5-dimethoxyphenyl)cyclopropane-1-carbaldehyde is a specialized organic compound featuring a cyclopropane ring fused to a brominated dimethoxyphenyl moiety, with a formyl group at the cyclopropane position. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly for constructing complex molecules in pharmaceutical and agrochemical research. The bromine substituent enhances reactivity for further functionalization via cross-coupling reactions, while the dimethoxy groups contribute to electronic modulation and solubility. Its rigid cyclopropane scaffold offers steric constraints useful in stereoselective synthesis. Suitable for controlled transformations, this compound is employed in targeted derivatization and scaffold diversification. Handle with standard safety precautions for aldehydes and aryl bromides.
1-(2-bromo-4,5-dimethoxyphenyl)cyclopropane-1-carbaldehyde structure
1784652-75-0 structure
商品名:1-(2-bromo-4,5-dimethoxyphenyl)cyclopropane-1-carbaldehyde
CAS番号:1784652-75-0
MF:C12H13BrO3
メガワット:285.133823156357
CID:6370223
PubChem ID:105524226

1-(2-bromo-4,5-dimethoxyphenyl)cyclopropane-1-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 1-(2-bromo-4,5-dimethoxyphenyl)cyclopropane-1-carbaldehyde
    • EN300-1910107
    • 1784652-75-0
    • インチ: 1S/C12H13BrO3/c1-15-10-5-8(12(7-14)3-4-12)9(13)6-11(10)16-2/h5-7H,3-4H2,1-2H3
    • InChIKey: CDBKLYJDLVGGSE-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC(=C(C=C1C1(C=O)CC1)OC)OC

計算された属性

  • せいみつぶんしりょう: 284.00481g/mol
  • どういたいしつりょう: 284.00481g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 265
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 35.5Ų

1-(2-bromo-4,5-dimethoxyphenyl)cyclopropane-1-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1910107-0.05g
1-(2-bromo-4,5-dimethoxyphenyl)cyclopropane-1-carbaldehyde
1784652-75-0
0.05g
$1068.0 2023-09-18
Enamine
EN300-1910107-10.0g
1-(2-bromo-4,5-dimethoxyphenyl)cyclopropane-1-carbaldehyde
1784652-75-0
10g
$5467.0 2023-06-01
Enamine
EN300-1910107-0.1g
1-(2-bromo-4,5-dimethoxyphenyl)cyclopropane-1-carbaldehyde
1784652-75-0
0.1g
$1119.0 2023-09-18
Enamine
EN300-1910107-2.5g
1-(2-bromo-4,5-dimethoxyphenyl)cyclopropane-1-carbaldehyde
1784652-75-0
2.5g
$2492.0 2023-09-18
Enamine
EN300-1910107-1.0g
1-(2-bromo-4,5-dimethoxyphenyl)cyclopropane-1-carbaldehyde
1784652-75-0
1g
$1272.0 2023-06-01
Enamine
EN300-1910107-0.25g
1-(2-bromo-4,5-dimethoxyphenyl)cyclopropane-1-carbaldehyde
1784652-75-0
0.25g
$1170.0 2023-09-18
Enamine
EN300-1910107-5g
1-(2-bromo-4,5-dimethoxyphenyl)cyclopropane-1-carbaldehyde
1784652-75-0
5g
$3687.0 2023-09-18
Enamine
EN300-1910107-0.5g
1-(2-bromo-4,5-dimethoxyphenyl)cyclopropane-1-carbaldehyde
1784652-75-0
0.5g
$1221.0 2023-09-18
Enamine
EN300-1910107-5.0g
1-(2-bromo-4,5-dimethoxyphenyl)cyclopropane-1-carbaldehyde
1784652-75-0
5g
$3687.0 2023-06-01
Enamine
EN300-1910107-10g
1-(2-bromo-4,5-dimethoxyphenyl)cyclopropane-1-carbaldehyde
1784652-75-0
10g
$5467.0 2023-09-18

1-(2-bromo-4,5-dimethoxyphenyl)cyclopropane-1-carbaldehyde 関連文献

1-(2-bromo-4,5-dimethoxyphenyl)cyclopropane-1-carbaldehydeに関する追加情報

Comprehensive Overview of 1-(2-bromo-4,5-dimethoxyphenyl)cyclopropane-1-carbaldehyde (CAS No. 1784652-75-0)

In the realm of organic chemistry and pharmaceutical research, 1-(2-bromo-4,5-dimethoxyphenyl)cyclopropane-1-carbaldehyde (CAS No. 1784652-75-0) has emerged as a compound of significant interest. This cyclopropane-based aldehyde derivative is characterized by its unique structural features, including a bromo substituent and dimethoxy groups on the aromatic ring. Such structural attributes make it a valuable intermediate in the synthesis of complex molecules, particularly in drug discovery and material science applications.

The compound's CAS number 1784652-75-0 serves as a critical identifier for researchers and regulatory bodies, ensuring precise communication in scientific literature and commercial transactions. Its systematic name, 1-(2-bromo-4,5-dimethoxyphenyl)cyclopropane-1-carbaldehyde, highlights the presence of a cyclopropane ring fused to an aromatic system, a motif increasingly explored in modern medicinal chemistry due to its potential to modulate biological activity. Recent trends in AI-driven drug design and computational chemistry have further amplified interest in such structurally diverse building blocks.

From a synthetic perspective, the bromo substituent at the 2-position of the aromatic ring offers a versatile handle for further functionalization via cross-coupling reactions, a topic frequently searched in organic synthesis forums and research databases. The dimethoxy groups, meanwhile, contribute to the compound's electronic properties, influencing its reactivity in subsequent transformations. These features align with current industry demands for multifunctional intermediates that can streamline the synthesis of target molecules with reduced step counts.

In analytical chemistry circles, discussions often center around the characterization of such compounds. Advanced techniques like NMR spectroscopy and high-resolution mass spectrometry are typically employed to confirm the structure of 1-(2-bromo-4,5-dimethoxyphenyl)cyclopropane-1-carbaldehyde, addressing common queries about compound verification methods in peer-reviewed publications. The aldehyde functionality, in particular, serves as a crucial spectroscopic marker, generating distinct signals in both 1H and 13C NMR spectra.

The pharmaceutical industry's growing focus on small molecule therapeutics has brought renewed attention to cyclopropane-containing compounds. Structural biologists note that the strained ring system can induce unique conformational effects when incorporated into drug candidates, potentially enhancing target binding or metabolic stability. This aligns with frequent searches for bioisosteric replacements and three-dimensional fragments in contemporary drug discovery programs.

Environmental and safety considerations are also paramount when working with such compounds. While 1-(2-bromo-4,5-dimethoxyphenyl)cyclopropane-1-carbaldehyde is not classified as hazardous under standard protocols, proper handling procedures should always be followed, as emphasized in laboratory safety guidelines and chemical hygiene plans. These precautions address common concerns raised in research safety forums and institutional training modules.

From a commercial standpoint, the availability of CAS 1784652-75-0 through specialty chemical suppliers has facilitated its adoption in various research programs. Procurement specialists often search for high-purity building blocks and custom synthesis options, reflecting the compound's role in both academic and industrial settings. The stability profile of this aldehyde derivative makes it particularly suitable for long-term storage and international shipping, important considerations for global research collaborations.

Emerging applications in material science have further expanded the utility of this compound. Researchers investigating organic electronic materials have shown interest in its potential as a precursor for conjugated systems, given the electron-donating nature of the dimethoxy groups and the planarizing effect of the cyclopropane spacer. Such interdisciplinary applications demonstrate how traditional pharmaceutical intermediates are finding new roles in cutting-edge technologies.

The compound's relevance to green chemistry initiatives should not be overlooked. Modern synthetic approaches emphasize atom economy and reduced waste generation, principles that can be applied to transformations involving 1-(2-bromo-4,5-dimethoxyphenyl)cyclopropane-1-carbaldehyde. This connects to frequent searches for sustainable synthetic methods and catalytic processes in contemporary chemical literature.

In conclusion, 1-(2-bromo-4,5-dimethoxyphenyl)cyclopropane-1-carbaldehyde (CAS No. 1784652-75-0) represents a versatile and valuable compound in modern chemical research. Its structural features address multiple current interests in the scientific community, from drug discovery to material design, while its commercial availability ensures accessibility for researchers worldwide. As synthetic methodologies continue to evolve, this compound will likely maintain its position as an important building block in the chemist's toolbox.

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